molecular formula C13H14O3S2 B030784 2-(2-Thienyl)ethyl toluene-p-sulphonate CAS No. 40412-06-4

2-(2-Thienyl)ethyl toluene-p-sulphonate

Cat. No. B030784
CAS RN: 40412-06-4
M. Wt: 282.4 g/mol
InChI Key: HLPRKWVEMYDPAU-UHFFFAOYSA-N
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Patent
US08981121B2

Procedure details

4-toluenesulfonyl chloride (162 g), toluene (363.3 g) and 2-(2-Thienyl)ethanol (104 g) are combined. Triethylamine (93 g) is added maintaining the temperature lower than 45° C. After 4 hrs, the mixture is washed with aqueous phosphoric acid, aqueous sodium hydroxide and then water. The organic phase is distilled off under vacuum. Isopropanol (314 g) and heptanes (365.9 g) are added. The batch is crystallized by cooling and isolated at −15° C. The crystals are filtered and washed with heptanes (175 mL). The crystals are then dried under vacuum at room temperature until a melting point of 30° C. is obtained.
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
363.3 g
Type
reactant
Reaction Step Two
Quantity
104 g
Type
reactant
Reaction Step Three
Quantity
93 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.C1(C)C=CC=CC=1.[S:19]1[CH:23]=[CH:22][CH:21]=[C:20]1[CH2:24][CH2:25][OH:26]>C(N(CC)CC)C>[S:19]1[CH:23]=[CH:22][CH:21]=[C:20]1[CH2:24][CH2:25][O:26][S:7]([C:4]1[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=1)(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
162 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Two
Name
Quantity
363.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
104 g
Type
reactant
Smiles
S1C(=CC=C1)CCO
Step Four
Name
Quantity
93 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture is washed with aqueous phosphoric acid, aqueous sodium hydroxide
DISTILLATION
Type
DISTILLATION
Details
The organic phase is distilled off under vacuum
ADDITION
Type
ADDITION
Details
Isopropanol (314 g) and heptanes (365.9 g) are added
CUSTOM
Type
CUSTOM
Details
The batch is crystallized
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
isolated at −15° C
FILTRATION
Type
FILTRATION
Details
The crystals are filtered
WASH
Type
WASH
Details
washed with heptanes (175 mL)
CUSTOM
Type
CUSTOM
Details
The crystals are then dried under vacuum at room temperature until a melting point of 30° C.
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
S1C(=CC=C1)CCOS(=O)(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.